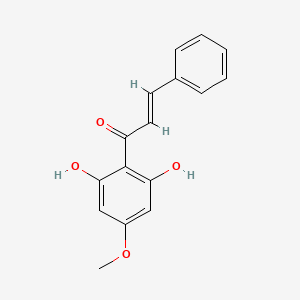

2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-; Chalcone, 2',6'-dihydroxy-4'-methoxy-; 2',6'-Dihydroxy-4'-methoxychalcone

描述

Structure

3D Structure

属性

CAS 编号 |

18956-15-5 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC 名称 |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3 |

InChI 键 |

CUGDOWNTXKLQMD-UHFFFAOYSA-N |

手性 SMILES |

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O |

规范 SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O |

熔点 |

163.5 - 164.5 °C |

物理描述 |

Solid |

纯度 |

90% |

同义词 |

2',6'-Dihydroxy-4'-methoxychalcone |

产品来源 |

United States |

Natural Occurrence and Biosynthesis of Pinostrobin Chalcone

Identification and Distribution in Plant Sources

Pinostrobin (B192119) chalcone (B49325) has been isolated and identified from several distinct plant species. Research has confirmed its presence in the following key sources:

Boesenbergia pandurata : Commonly known as fingerroot or Chinese ginger, this medicinal plant is a well-documented source of pinostrobin chalcone. rsc.orgresearchgate.net It is one of the primary bioactive chalcones found within this species. rsc.org

Magnolia species : The compound is notably present in the leaves of Magnolia species. biosynth.com

Cajanus cajan : Also known as pigeon pea, this legume is a significant source of pinostrobin chalcone. researchgate.netmedchemexpress.com It is the only chalcone that has been described in pigeon pea. d-nb.info

Pinus pollen : Pinostrobin chalcone is a natural product found in the pollen of pine trees (Pinus sp.). chembk.commdpi.com It is also a known constituent of poplar-type propolis, which is derived from the resins of Pinus and Populus species. mdpi.comnih.gov

Table 1: Plant Sources of Pinostrobin Chalcone

| Plant Source | Scientific Name | Common Name(s) |

|---|---|---|

| Fingerroot | Boesenbergia pandurata (syn. Boesenbergia rotunda) | Chinese Ginger, Temu Kunci |

| Magnolia | Magnolia sp. | Magnolia |

| Pigeon Pea | Cajanus cajan | Guandú, Gandul |

Biosynthetic Pathways and Precursor Relationships within Flavonoid Metabolism

Pinostrobin chalcone is synthesized via the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. ijpsr.comd-nb.info Flavonoids, in general, are derived from derivatives of this pathway through condensation with malonyl-CoA. genome.jp

The biosynthesis of chalcones begins with the amino acid L-phenylalanine, which is converted into p-coumaroyl-CoA through the phenylpropanoid pathway. ijpsr.com The enzyme chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of chalcones. ijpsr.comd-nb.infogenome.jp

Pinostrobin chalcone itself is a key intermediate compound. nih.gov It can be converted into the flavanone (B1672756) pinostrobin through isomerization and cyclization. nih.govnih.gov Studies on Boesenbergia rotunda have identified enzymes that catalyze the conversion of pinostrobin chalcone into pinostrobin. peerj.comnih.gov Its typical scarcity in plant tissues suggests that it is often rapidly converted into other flavonoids, such as pinostrobin, which may be an end product of this specific branch of the pathway. nih.gov

Distribution and Abundance in Various Plant Organs

The accumulation of pinostrobin chalcone varies significantly among different organs of the same plant. While chalcones, in general, can be found in seeds, rhizomes, leaves, and roots, the specific location of pinostrobin chalcone is more targeted. rsc.org

In Cajanus cajan , pinostrobin chalcone is reported to occur exclusively in the leaves. d-nb.infojpionline.org Its presence has been noted particularly in leaves challenged with the fungus Botrytis cinerea. d-nb.info The leaves are considered the richest flavonoid-containing organ in the pigeon pea plant. d-nb.info

In Boesenbergia pandurata , pinostrobin chalcone has been detected in multiple organs, including the rootlets, rhizomes, shoot bases, and stalks. nih.gov However, its presence is described as scarce, reinforcing its role as a transient intermediate in the plant's metabolic processes. nih.gov

For Magnolia species , research has specifically pointed to the leaves as a source of the compound. biosynth.com

In the case of the Pinus genus , the chalcone is found in the pollen. chembk.com

Table 2: Distribution of Pinostrobin Chalcone in Plant Organs

| Plant Species | Organ(s) | Relative Abundance |

|---|---|---|

| Cajanus cajan | Leaves | Found in leaves, particularly upon fungal challenge. d-nb.info |

| Boesenbergia pandurata | Rootlet, Rhizome, Shoot Base, Stalk | Scarce; acts as an intermediate. nih.gov |

| Magnolia sp. | Leaves | Present in leaves. biosynth.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2'-hydroxychalcone |

| 4-coumaroyl-CoA |

| Alpinetin |

| Apigenin |

| Apigenin-6,8-di-C-α-ι-arabinopyranoside |

| Biochanin A |

| Botrytis cinerea |

| Caffeic acid |

| Cajanol |

| Cardamonin |

| Chrysin |

| Chrysanthemin |

| Formononetin |

| Galangin |

| L-phenylalanine |

| Luteolin |

| Malonyl-CoA |

| Naringenin |

| Orientin |

| p-coumaroyl-CoA |

| Pinobanksin |

| Pinocembrin |

| Pinocembrin chalcone |

| Pinostrobin |

| Pinostrobin chalcone |

| Vitexin |

Synthetic Strategies and Chemical Modifications of Pinostrobin Chalcone

Established and Novel Chemical Synthesis Methodologies

The synthesis of pinostrobin (B192119) chalcone (B49325) and its derivatives often begins with the isolation of pinostrobin, a major flavonoid found in various plants, including those of the Zingiberaceae and Fabaceae families. ikm.org.my The subsequent conversion to pinostrobin chalcone and further derivatization are achieved through several key chemical reactions.

Green Chemistry Approaches in Pinostrobin Chalcone Synthesis

In recent years, there has been a significant shift towards environmentally benign "green chemistry" approaches for the synthesis of chalcones. uonbi.ac.kefrontiersin.org These methods aim to reduce or eliminate the use and generation of hazardous substances. frontiersin.org For pinostrobin chalcone synthesis, green approaches often involve the use of safer solvents, such as water, and catalysts that can be easily recovered and reused. uonbi.ac.kepropulsiontechjournal.com One prominent green method is the Claisen-Schmidt condensation, a classical reaction for forming chalcones, which has been adapted to be more environmentally friendly. propulsiontechjournal.comnih.govunair.ac.id This can involve solvent-free conditions or the use of microwave irradiation to accelerate the reaction, thereby reducing energy consumption and reaction times. frontiersin.orgpropulsiontechjournal.com The use of natural catalysts and solvent-free grinding methods are also being explored to make the synthesis more sustainable. propulsiontechjournal.com

Williamson Etherification Reactions

Williamson etherification is a widely used method for synthesizing ethers and has been applied to the modification of pinostrobin chalcone. byjus.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.com In the context of pinostrobin chalcone, this reaction is typically used to introduce various alkyl or substituted alkyl groups onto the hydroxyl groups of the chalcone backbone. For instance, the synthesis of chalcone derivatives from pinostrobin has been achieved using the Williamson etherification reaction in conjunction with green synthesis principles. jppres.comubaya.ac.idekb.eg This method allows for the creation of a library of ether derivatives, which can then be studied for their unique chemical properties. The reaction of flavanone (B1672756) pinostrobin with dibromoalkanes in the presence of potassium carbonate has been shown to proceed via a retro-Michael addition followed by O-alkylation, resulting in the formation of 2-(bromoalkoxy)chalcones. researchgate.net

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scholarsresearchlibrary.com In the synthesis of pinostrobin chalcone and its derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. frontiersin.orgscholarsresearchlibrary.comgrafiati.com For example, the Claisen-Schmidt condensation to form chalcones, which can take several hours to a day under conventional conditions, can often be completed in a matter of minutes with microwave assistance. grafiati.com This technique has been successfully employed in the synthesis of chalcone derivatives from pinostrobin, often in combination with phase-transfer catalysis and green chemistry principles. jppres.comubaya.ac.idresearchgate.net The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of diverse chalcone derivatives for further investigation. uns.ac.id

Phase-Transfer Catalysis in Chalcone Synthesis

Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., an aqueous phase and an organic phase). mdpi.com In the synthesis of pinostrobin chalcone derivatives, PTC is often used in conjunction with the Williamson etherification and microwave-assisted synthesis. jppres.comubaya.ac.idresearchgate.net The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one of the reactants (e.g., an alkoxide ion from the aqueous phase) into the organic phase where it can react with the organic-soluble substrate. jppres.comubaya.ac.id This methodology has been effectively used in the synthesis of chalcone derivatives from pinostrobin, demonstrating the synergistic benefits of combining different synthetic techniques. jppres.comubaya.ac.idresearchgate.net The use of chiral phase-transfer catalysts has also been explored in the synthesis of chalcone epoxides, although this has sometimes resulted in low enantiomeric excess. mdpi.com

Acylation Reactions for Pinostrobin Derivatives

Acylation is a chemical transformation that introduces an acyl group into a molecule. In the context of pinostrobin and its chalcone form, acylation reactions are used to modify the hydroxyl groups, converting them into esters. The Schotten-Baumann method, a common technique for acylation, has been used to synthesize pinostrobin derivatives by reacting pinostrobin with various acyl chlorides. rjptonline.org This nucleophilic substitution reaction has led to the creation of compounds such as pinostrobin acetate (B1210297) and pinostrobin propionate. rjptonline.org These acylated derivatives can exhibit different chemical properties compared to the parent compound. For instance, Kostanecki acetylation of dihydrochalcones derived from pinostrobin chalcone has been shown to yield acetylated enolates and a homoisoflavone. uonbi.ac.ke

Prenylation Reactions and Resultant Chalcone Derivatives

Prenylation involves the attachment of a prenyl group (a five-carbon isoprenoid unit) to a molecule. This modification is of significant interest as it can influence the chemical properties of the parent compound. The prenylation of pinostrobin has been accomplished by reacting it with prenyl bromide in the presence of potassium carbonate. researchgate.net This reaction can yield a variety of products, including monooxyprenylated pinostrobin, as well as mono-, di-, and triprenylated chalcone derivatives. researchgate.net In some cases, a triprenylated cyclohexene (B86901) chalcone has also been isolated. researchgate.net The transformation of a monooxyprenylated chalcone derivative has been achieved using zinc chloride and toluene. researchgate.net Research has also explored the enzymatic basis of prenylation, with studies on prenyltransferases that may be involved in the biosynthesis of prenylated flavonoids. nih.govpeerj.com

Interactive Data Table of Synthesized Pinostrobin Chalcone Derivatives

Below is a summary of some synthesized derivatives of pinostrobin chalcone and related compounds, detailing the synthetic method and the resulting products.

| Starting Material | Synthetic Method | Resulting Derivative(s) | Reference(s) |

| Pinostrobin | Williamson etherification, Microwave-assisted, PTC | bis-2-chlorobenzyloxychalcone, bis-3-chlorobenzyloxychalcone | jppres.com, ubaya.ac.id, researchgate.net |

| 2-hydroxy-4,6-dimethoxyacetophenone and substituted benzaldehydes | Claisen–Schmidt condensation | 4'-chloro-2-hydroxy-4,6-dimethoxychalcone, 4'-bromo-2-hydroxy-4,6-dimethoxychalcone | ikm.org.my |

| Pinostrobin | Williamson etherification, Microwave-assisted, PTC | bis-4-chlorobenzyloxychalcone, bis-4-bromobenzyloxychalcone | ekb.eg |

| Pinostrobin chalcone | Reaction with primary amines | 7-methoxy-4-(methyl imino)-2-phenylchroman-5-ol, 4-(ethyl imino)-7-methoxy-2-phenylchroman-5-ol | uonbi.ac.ke |

| Pinostrobin | Ethylation and Allylation | 5-ethoxy-7-methoxy flavanone, 4'-ethoxy-6'-methoxy chalcone, 5-allyloxy-7-methoxy flavanone, 6-allyl-7-methoxy flavanone | researchgate.net, researchgate.net |

| Pinostrobin | Prenylation with prenyl bromide | Monooxyprenylated pinostrobin, monooxyprenylated chalcone, diprenylated chalcone, triprenylated chalcone, triprenylated cyclohexene chalcone | researchgate.net |

| Pinostrobin | Acylation (Schotten-Baumann method) | Pinostrobin acetate, Pinostrobin propionate | rjptonline.org |

Derivatization Strategies for Structural Analogue Development

The modification of pinostrobin chalcone, a naturally occurring scaffold, is a key strategy in medicinal chemistry to develop novel analogues with enhanced or modulated biological activities. These strategies involve targeted chemical synthesis to introduce new functional groups or combine the chalcone structure with other bioactive pharmacophores.

Synthesis of Halogenated Pinostrobin Chalcone Derivatives (e.g., Chlorobenzyloxychalcones)

The introduction of halogen atoms into the chalcone framework is a common strategy to alter the molecule's physicochemical properties, such as lipophilicity and electronic character, which can significantly influence its biological activity. researchgate.netmdpi.com The synthesis of halogenated derivatives of pinostrobin chalcone often begins with the isolation of pinostrobin, which can then be converted to its chalcone form. ekb.egubaya.ac.id

One prominent method for creating these derivatives is the Williamson ether synthesis, which can be performed using green chemistry principles like microwave irradiation and phase-transfer catalysts (PTC). ubaya.ac.idresearchgate.net In this reaction, the hydroxyl group of the pinostrobin-derived chalcone is reacted with a halogenated benzyl (B1604629) chloride, such as 2-chlorobenzyl chloride or 3-chlorobenzyl chloride. ubaya.ac.idresearchgate.net This approach has been successfully used to synthesize compounds like bis-2-chlorobenzyloxychalcone and bis-3-chlorobenzyloxychalcone. ubaya.ac.idresearchgate.net The synthesis of other derivatives, such as 4'-chloro-2-hydroxy-4,6-dimethoxy chalcone and 4'-bromo-2-hydroxy-4,6-dimethoxy chalcone, has been achieved via the Claisen-Schmidt condensation of the appropriate acetophenone (B1666503) and benzaldehyde (B42025) precursors. ikm.org.my

In silico studies have predicted that these halogenated derivatives, particularly bis-2-chlorobenzyloxychalcone and bis-3-chlorobenzyloxychalcone, exhibit notable cytotoxic activity against cancer cell lines, suggesting their potential as anticancer candidates. ubaya.ac.idresearchgate.netresearchgate.net

| Derivative Name | Starting Material | Key Reagents | Synthesis Method | Reference |

| bis-2-chlorobenzyloxychalcone | Pinostrobin | 2-chlorobenzyl chloride | Williamson ether synthesis (Microwave, PTC) | ubaya.ac.idresearchgate.net |

| bis-3-chlorobenzyloxychalcone | Pinostrobin | 3-chlorobenzyl chloride | Williamson ether synthesis (Microwave, PTC) | ubaya.ac.idresearchgate.net |

| Bis-4-Chlorobenzyloxychalcone | Pinostrobin | 4-chlorobenzyl chloride | Williamson ether synthesis (Microwave, PTC) | ekb.eg |

| 4'-chloro-2-hydroxy-4,6-dimethoxychalcone | 2-hydroxy-4,6-dimethoxyacetophenone | 4-chlorobenzaldehyde, KOH | Claisen-Schmidt condensation | ikm.org.my |

| 4'-bromo-2-hydroxy-4,6-dimethoxychalcone | 2-hydroxy-4,6-dimethoxyacetophenone | 4-bromobenzaldehyde, KOH | Claisen-Schmidt condensation | ikm.org.my |

Creation of Hybrid Compounds (e.g., Coumarin-Chalcone Conjugates)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy for developing new therapeutic agents. researchgate.net The combination of the chalcone scaffold with a coumarin (B35378) moiety has been explored to create hybrid molecules with a wide range of pharmacological properties. nih.govresearchgate.net

A specific synthetic route starting from the flavanone pinostrobin has been developed to create coumarin-chalcone hybrids connected by a 1,2,3-triazole linker. researchgate.net The process begins with the reaction of pinostrobin with dibromoalkanes in the presence of potassium carbonate. This reaction proceeds through a retro-Michael addition followed by O-alkylation to yield 2-(bromoalkoxy)chalcones. researchgate.net These intermediates are then treated with sodium azide (B81097) to produce the corresponding azido-chalcones. The final step involves a Copper(I)-catalyzed 1,3-dipolar cycloaddition reaction (CuAAC) between the azido-chalcones and 6-substituted 7-ethynylcoumarins to furnish the target coumarin-chalcone hybrids. researchgate.net This modular approach allows for the generation of a library of diverse hybrid compounds. researchgate.netresearchgate.net

| Reaction Stage | Description | Key Reagents/Conditions | Resulting Intermediate/Product | Reference |

| Stage 1 | Ring-opening and O-alkylation of Pinostrobin | Dibromoalkanes, K₂CO₃, Acetone | 2-(bromoalkoxy)chalcones | researchgate.net |

| Stage 2 | Azide Formation | Sodium azide (NaN₃) | 2-(azidoalkoxy)chalcones | researchgate.net |

| Stage 3 | Cycloaddition (Click Chemistry) | 6-substituted 7-ethynylcoumarins, Cu(I) catalyst | Coumarin-chalcone hybrids with a 1,2,3-triazole linker | researchgate.net |

Development of Diverse Prenylated Chalcone Analogues

Prenylation, the attachment of a prenyl group, is a crucial modification in flavonoid chemistry that can significantly impact biological activity. Synthesizing prenylated analogues of pinostrobin chalcone allows for the exploration of structure-activity relationships. sphinxsai.comresearchgate.net

A direct synthesis method involves reacting pinostrobin with prenyl bromide in the presence of a base like anhydrous potassium carbonate (K₂CO₃). researchgate.net This reaction can yield a mixture of prenylated products. The primary product is often the monooxyprenylated chalcone, resulting from the opening of the flavanone ring. researchgate.net However, byproducts such as diprenylated and triprenylated chalcones can also be formed, alongside monooxyprenylated pinostrobin where the flavanone ring remains intact. researchgate.net The purification of these various products is typically achieved using chromatographic techniques. researchgate.netresearchgate.net Further transformation reactions can be performed on these prenylated chalcones, for example, using zinc chloride (ZnCl₂) and toluene, to generate additional structural diversity. researchgate.net

| Product Name | Starting Material | Key Reagents | Yield | Reference |

| Monooxyprenylated chalcone | Pinostrobin | Prenyl bromide, K₂CO₃ | 42.5% | researchgate.net |

| Monooxyprenylated pinostrobin | Pinostrobin | Prenyl bromide, K₂CO₃ | 5.1% | researchgate.net |

| Diprenylated chalcone | Pinostrobin | Prenyl bromide, K₂CO₃ | 5.4% | researchgate.net |

| Triprenylated chalcone | Pinostrobin | Prenyl bromide, K₂CO₃ | 0.8% | researchgate.net |

Rational Design of Pinostrobin Chalcone Analogues for Modulated Bioactivity

Rational drug design leverages an understanding of a compound's structure-activity relationship (QSAR) and its interaction with biological targets to create more potent and selective analogues. researchgate.netmdpi.com For pinostrobin chalcone, this involves in silico methods like molecular docking and the strategic synthesis of derivatives with specific structural modifications. ubaya.ac.idresearchgate.net

The design process often starts by identifying a lead compound, such as pinostrobin chalcone, which has shown a particular biological activity. mdpi.com Modifications are then planned to enhance this activity. For example, inspired by the bioactivity of flavokawain B, researchers have designed new arylated chalcones by substituting the methoxy (B1213986) group with various aryl and heteroaryl rings. mdpi.com These substitutions are chosen to include electron-donating or electron-withdrawing groups, as well as lipophilic or basic moieties, to improve interactions with target proteins. mdpi.com

Similarly, in silico docking studies on target receptors, such as the estrogen receptor alpha for breast cancer, have guided the synthesis of specific derivatives like bis-2-chlorobenzyloxychalcone and bis-3-chlorobenzyloxychalcone. ubaya.ac.idresearchgate.net These studies predict the binding energy and interaction patterns, suggesting which modifications are most likely to improve cytotoxic potential. ubaya.ac.idresearchgate.net Another design strategy involves incorporating 3,4-dihydroxyl groups onto the chalcone's aromatic rings, a feature known to enhance antioxidant activity by enabling both direct radical scavenging and indirect activation of antioxidant pathways. nih.gov This dual-action mechanism is a key goal in designing neuroprotective agents. nih.gov

| Design Strategy | Structural Modification | Rationale/Intended Effect | Example Target/Activity | Reference |

| Arylation | Substitution of methoxy groups with aryl/heteroaryl rings | Enhance interactions with protein targets by introducing diverse electronic and lipophilic properties. | Antileishmanial (CPB & OPB proteinases) | mdpi.com |

| Halogenation | Introduction of chloro-benzyl groups (e.g., at the 2- or 3-position) | Increase cytotoxic potential and alter lipophilicity for better target binding. | Anticancer (Estrogen Receptor Alpha) | ubaya.ac.idresearchgate.net |

| Hydroxylation | Addition of 3,4-dihydroxyl groups to aromatic rings | Create dual-function antioxidants capable of direct radical scavenging and indirect NRF2 pathway activation. | Neuroprotection (Anti-ischemic stroke) | nih.gov |

| Hybridization | Linking chalcone to another pharmacophore (e.g., coumarin) via a linker | Combine the biological activities of both scaffolds to create a novel agent with potentially synergistic effects. | Anticancer, Antimalarial | researchgate.net |

Computational and in Vitro Methodologies in Pinostrobin Chalcone Research

Advanced Molecular Docking Simulations and In Silico Screening

Computational methods, particularly molecular docking, are instrumental in the initial stages of research, offering predictions of how pinostrobin (B192119) chalcone (B49325) might interact with biological targets. nih.gov These in silico tests provide a theoretical framework for understanding the compound's potential efficacy and mechanism of action before proceeding to more resource-intensive laboratory assays. nih.govubaya.ac.id

Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand, such as pinostrobin chalcone, within the active site of a target protein. nih.gov Software like AutoDock Vina and the Schrodinger Maestro Suite are commonly used for these analyses. nih.govubaya.ac.idresearchgate.net Research has shown that chalcone derivatives, including those synthesized from pinostrobin, are predicted to have a greater cytotoxic potential against estrogen receptor alpha (ER-α) than the parent compound, pinostrobin, or the reference drug, Tamoxifen. ubaya.ac.idubaya.ac.id The binding energy value is a key metric in these simulations; a lower binding energy suggests a more stable ligand-receptor complex and potentially greater biological activity. ubaya.ac.id

In addition to cancer-related targets, the interaction of pinostrobin chalcone with other proteins has been explored. For instance, docking studies with interleukin-6 (IL-6), a protein involved in inflammation, revealed that pinostrobin chalcone had a low binding affinity of -6.08 kcal/mol, suggesting a better interaction than the native ligand or dexamethasone. nih.gov Other studies have investigated its binding potential with effector caspases like caspase-3 and caspase-7. rasayanjournal.co.in

Table 1: Molecular Docking Binding Energies of Pinostrobin Chalcone and Related Compounds

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Software/Method |

|---|---|---|---|

| Pinostrobin Chalcone | Interleukin-6 (IL-6) | -6.08 | AutoDockTools |

| Bis-2-chlorobenzyloxychalcone | Estrogen Receptor Alpha (ER-α) | -9.2 | AutoDock Vina |

| Bis-3-chlorobenzyloxychalcone | Estrogen Receptor Alpha (ER-α) | -9.3 | AutoDock Vina |

| Pinostrobin | Bcl-2 | -5.112 | Schrodinger Maestro Suite |

This table is based on data from multiple research sources. nih.govnih.govubaya.ac.id

In silico screening serves as a preliminary step to forecast the cytotoxic potential of compounds like pinostrobin chalcone and its derivatives. ubaya.ac.idjppres.comresearchgate.net By modeling interactions with validated drug targets, such as the ER-α in breast cancer, researchers can prioritize which compounds are most likely to be effective anticancer agents. ubaya.ac.idubaya.ac.id The prediction is based on the principle that a stronger binding affinity (indicated by a lower binding energy) to a key receptor in cancer cells correlates with a higher likelihood of cytotoxic activity. ubaya.ac.id Studies have successfully used this method to identify specific chalcone derivatives, such as Bis-3-chlorobenzyloxychalcone and Bis-2-chlorobenzyloxychalcone, as having the highest predicted cytotoxic activity among a series of tested compounds, marking them for further synthesis and in vitro testing. ubaya.ac.id

Cell-Based Assays for Biological Activity Profiling

Following computational predictions, the biological effects of pinostrobin chalcone are evaluated using various cell-based assays. These in vitro tests are essential for confirming the compound's activity on living cells and determining its potency.

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound. scielo.br The assay relies on the ability of mitochondrial succinate (B1194679) dehydrogenase in viable cells to convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. scielo.br The amount of formazan produced is proportional to the number of living cells.

This technique has been extensively used to evaluate the cytotoxic activity of pinostrobin chalcone and its derivatives against various cancer cell lines. ubaya.ac.idjppres.comresearchgate.net The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. scielo.brcaymanchem.com For example, pinostrobin chalcone has demonstrated significant cytotoxicity against several human cancer cell lines. caymanchem.com In one study, derivatives of pinostrobin chalcone showed moderate cytotoxic effects against MCF-7 breast cancer cells. ubaya.ac.idjppres.com

Table 2: Cytotoxic Activity (IC50) of Pinostrobin Chalcone and Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Pinostrobin Chalcone | HT-29 (Colon Cancer) | 22.51±0.42 µg/mL |

| Pinostrobin Chalcone | MDA-MB-231 (Breast Cancer) | 20.42±2.23 µg/mL |

| Pinostrobin Chalcone | KB (Squamous Cell Carcinoma) | 6.2 µM |

| Pinostrobin Chalcone | MCF-7 (Breast Cancer) | 7.3 µM |

| Pinostrobin Chalcone | Ca Ski (Cervical Cancer) | 7.7 µM |

| Pinostrobin Chalcone | HCT116 (Colorectal Cancer) | 54.1 µM |

| Bis-3-chlorobenzyloxychalcone | MCF-7 (Breast Cancer) | < 100 µg/mL (Moderately Active) |

This table is compiled from data found in multiple sources. ubaya.ac.idcaymanchem.commedchemexpress.com

Beyond general cytotoxicity, specific assays are used to investigate the effect of pinostrobin chalcone on cell proliferation and differentiation. For instance, its impact on the adipogenic differentiation of murine embryonic mesenchymal stem cells (C3H10T1/2) has been studied. researchgate.netnih.gov In these studies, an MTS assay, which is similar to the MTT assay, was used to assess cell proliferation, while Oil Red O staining was employed to visualize lipid accumulation, a key feature of adipocyte differentiation. researchgate.netnih.gov

The findings indicated that pinostrobin chalcone significantly inhibited the adipogenic differentiation of these stem cells and reduced the triglyceride content within the cells. researchgate.netnih.gov This inhibitory effect was further substantiated by RT-PCR and Western blot analyses, which showed that pinostrobin chalcone down-regulated the expression of key adipogenic transcription factors, including PPARγ and C/EBPα, as well as the fatty acid-binding protein FABP4. researchgate.netnih.gov

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The isolation, purification, and structural confirmation of pinostrobin chalcone and its synthesized derivatives rely on a combination of chromatographic and spectroscopic methods. core.ac.ukuitm.edu.my These analytical techniques are fundamental for ensuring the identity and purity of the compound being tested.

Various chromatographic techniques are employed for purification, including vacuum liquid chromatography, column chromatography, radial chromatography, and thin-layer chromatography (TLC). core.ac.ukuitm.edu.myresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is also a common method for separation and quantification. ump.edu.my

Once a compound is purified, its chemical structure is elucidated and confirmed using a suite of spectroscopic methods. researchgate.netresearchgate.net These include:

Nuclear Magnetic Resonance (NMR) spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to determine the precise arrangement of atoms within the molecule. ubaya.ac.idresearchgate.netresearchgate.net

Mass Spectrometry (MS) : This technique helps in determining the molecular weight and elemental composition of the compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups. ubaya.ac.idresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the molecule and is often used for quantitative analysis. core.ac.ukuitm.edu.myump.edu.my

Together, these methodologies provide a comprehensive approach to researching pinostrobin chalcone, from predicting its biological potential to confirming its activity and verifying its chemical identity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pinostrobin chalcone |

| Pinostrobin |

| Tamoxifen |

| Bis-2-chlorobenzyloxychalcone |

| Bis-3-chlorobenzyloxychalcone |

| Dexamethasone |

| PPARγ (Peroxisome proliferator-activated receptor gamma) |

| C/EBPα (CCAAT/enhancer-binding protein alpha) |

| FABP4 (Fatty acid-binding protein 4) |

| Interleukin-6 (IL-6) |

| Caspase-3 |

| Caspase-7 |

Preclinical Biological Activities and Mechanistic Elucidation of Pinostrobin Chalcone and Its Derivatives

Anticancer and Cytotoxic Activity Studies

Pinostrobin (B192119) chalcone (B49325), a natural compound belonging to the chalcone family, has been the subject of preclinical research to evaluate its potential as an anticancer agent. These studies have primarily focused on its ability to inhibit the growth of various cancer cell lines and elucidate the underlying molecular mechanisms responsible for its bioactivity.

In vitro studies have demonstrated that pinostrobin chalcone possesses cytotoxic and antiproliferative activities against a range of human cancer cell lines. Research has confirmed its efficacy in inhibiting the growth of colon, breast, and cervical cancer cells.

Specifically, pinostrobin chalcone was identified as a potent cytotoxic agent against the HT-29 human colon cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 22.51±0.42 μg/mL medchemexpress.com. In addition to its effect on colon cancer, the compound also showed significant activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 20.42±2.23 μg/mL medchemexpress.com. Further studies have listed pinostrobin chalcone as an active compound against other cancer cell lines, including MCF-7 (breast cancer) and Caski (cervical cancer) cells nih.gov.

Table 1: Cytotoxic Activity of Pinostrobin Chalcone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| HT-29 | Colon Cancer | 22.51 ± 0.42 | medchemexpress.com |

| MDA-MB-231 | Breast Cancer | 20.42 ± 2.23 | medchemexpress.com |

| MCF-7 | Breast Cancer | Activity Reported | nih.gov |

| Caski | Cervical Cancer | Activity Reported | nih.gov |

While direct and comprehensive experimental studies detailing the complete apoptotic pathway induced specifically by pinostrobin chalcone are limited, the broader class of chalcones is well-established to trigger programmed cell death, or apoptosis, in malignant cells nih.govniscpr.res.in. The induction of apoptosis is a key mechanism for the anticancer activity of many chalcone derivatives nih.gov.

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by chalcones mdpi.comnih.gov. This pathway is initiated by intracellular stress signals and converges at the mitochondria youtube.com. Chalcone derivatives have been shown to induce mitochondrial dysfunction, which is characterized by a loss of the mitochondrial membrane potential (ΔΨm) niscpr.res.inmdpi.com. This disruption of mitochondrial integrity leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol niscpr.res.inniscpr.res.inresearchgate.net. Once in the cytosol, cytochrome c plays a critical role in activating the downstream apoptotic cascade youtube.comresearchgate.net.

The release of cytochrome c into the cytoplasm initiates the formation of a multi-protein complex known as the apoptosome, which includes Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 researchgate.netresearchgate.net. This complex facilitates the activation of caspase-9, an initiator caspase nih.govmdpi.com. Activated caspase-9 then triggers a cascade by activating executioner caspases, primarily caspase-3 and caspase-7 nih.gov. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins nih.gov. A key substrate of activated caspase-3 is Poly (ADP-ribose) Polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP is widely considered a hallmark of apoptosis nih.govresearchgate.net.

The intrinsic apoptotic pathway is meticulously regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins mdpi.com. This family consists of both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax and Bak nih.gov. The fate of the cell—survival or apoptosis—is largely determined by the balance between these opposing factions researchgate.net. Many chalcones exert their pro-apoptotic effects by shifting this balance in favor of cell death. They achieve this by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins mdpi.comnih.gov. This alteration leads to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent apoptosis researchgate.net. While computational studies on the related flavanone (B1672756) pinostrobin suggest it may inhibit anti-apoptotic Bcl-2 proteins, direct experimental confirmation of this mechanism for pinostrobin chalcone is still required nih.govnih.gov.

In addition to inducing apoptosis, the anticancer effects of chalcones are often associated with their ability to interfere with the cell cycle of cancer cells nih.govmdpi.com. Uncontrolled proliferation is a defining characteristic of cancer, resulting from a dysregulated cell cycle.

Pinostrobin chalcone has been identified as an active compound with inhibitory effects on the signaling pathways that control cell cycle progression. In a study using a yeast model, pinostrobin chalcone was shown to inhibit Ca2+-signals that are involved in the regulation of the G2/M phase of the cell cycle tandfonline.com. This finding suggests a potential mechanism by which pinostrobin chalcone could halt the division of cancer cells. The ability to induce cell cycle arrest, particularly at the G2/M checkpoint, is a known characteristic of many chalcone derivatives and represents a significant aspect of their antiproliferative activity mdpi.comnih.gov. By preventing cells from entering mitosis, such compounds can effectively block proliferation and can ultimately trigger apoptosis nih.govnih.gov.

Elucidation of Apoptosis Induction Pathways

Antiobesity and Anti-Adipogenic Effects

Pinostrobin chalcone and its related flavonoid, pinostrobin, have demonstrated significant potential in preclinical studies as agents against obesity through the inhibition of adipogenesis, the process by which precursor cells differentiate into mature fat cells (adipocytes).

Research utilizing various in vitro models, primarily murine 3T3-L1 preadipocytes and human preadipocytes, has consistently shown that pinostrobin effectively hinders adipocyte differentiation. scispace.commdpi.com Treatment with pinostrobin at non-toxic concentrations ranging from 5 to 25 µM has been shown to dramatically reduce the maturation of preadipocytes into adipocytes. scispace.comwu.ac.th This suppression is visually evidenced by a significant decrease in the accumulation of intracellular lipid droplets, which are characteristic of mature fat cells. mdpi.comresearchgate.net

Studies using Oil Red O staining, a method to visualize lipids, confirm a dose-dependent reduction in cellular lipid content in both murine and human preadipocyte cell lines treated with pinostrobin. nih.govnutraingredients.com For instance, in human preadipocytes, 20 µM of pinostrobin reduced cellular lipid accumulation to approximately 50%. mdpi.com Similarly, pinostrobin chalcone was found to significantly decrease the adipogenic differentiation and triglyceride content in the cytoplasm of murine embryonic mesenchymal stem cells (C3H10T1/2). frontiersin.org This anti-adipogenic activity is also associated with a decrease in cellular triglyceride content and an increase in extracellular glycerol levels, indicating a disruption in fat storage. researchgate.net

Table 1: Effect of Pinostrobin on Adipogenesis in In Vitro Models

| Cell Line | Compound | Concentration | Observed Effects | Reference |

|---|---|---|---|---|

| 3T3-L1 (murine preadipocytes) | Pinostrobin | 5-20 µM | Reduced cellular lipid droplets and triglyceride content. | mdpi.comresearchgate.net |

| C3H10T1/2 (murine mesenchymal stem cells) | Pinostrobin Chalcone | ≤ 50 µmol•L⁻¹ | Significantly decreased adipogenic differentiation and triglyceride content. | frontiersin.org |

| PCS-210-010 (human preadipocytes) | Pinostrobin | 5-20 µM | Suppressed adipogenic differentiation and reduced cellular lipid droplets. | nutraingredients.com |

| 3T3-L1 (murine preadipocytes) | Pinostrobin | 25 µM | Dramatically reduced adipogenesis. | scispace.com |

The anti-adipogenic effects of pinostrobin and its chalcone are underpinned by their ability to modulate a complex network of signaling pathways and transcription factors that govern adipocyte differentiation.

Transcription Factors:

PPARγ and C/EBPα: These are considered the master regulators of adipogenesis. mums.ac.ir Pinostrobin treatment has been shown to significantly down-regulate the mRNA and protein expression of both PPARγ and C/EBPα in a concentration-dependent manner in 3T3-L1 cells. mdpi.comnih.gov Similarly, pinostrobin chalcone down-regulates the mRNA and protein levels of PPARγ and C/EBPα in C3H10T1/2 cells. frontiersin.org

SREBP-1c: This transcription factor plays a crucial role in lipogenesis. Pinostrobin has been found to lower the levels of SREBP-1c, further contributing to the reduction of lipid metabolism and storage. mdpi.comnih.gov

Signaling Pathways:

Akt Pathway: The serine/threonine protein kinase B (Akt) signaling pathway is important for promoting adipocyte differentiation. nih.gov Pinostrobin has been shown to suppress this pathway by reducing the phosphorylation of Akt (p-Akt), which in turn can downregulate SREBP-1c and inhibit lipogenesis. mdpi.comnih.gov The modulation extends to downstream targets like glycogen synthase kinase-3 beta (GSK3β) and AMP-activated protein kinase (AMPK), with pinostrobin decreasing p-GSK3β levels while increasing the phosphorylation of AMPK. nih.gov

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, including p38 and c-Jun N-terminal kinase (JNK), is also involved in adipogenesis. adameetingnews.org Research indicates that pinostrobin suppresses the signals of the MAPK pathways, specifically by inhibiting the phosphorylation of p38 and JNK, but not extracellular signal-regulated kinase (ERK). mdpi.comnih.govnih.gov

This collective modulation of key transcription factors and signaling cascades effectively halts the progression of adipogenesis, preventing the formation of mature, lipid-storing adipocytes. nih.gov

Antidiabetic Activities

Pinostrobin chalcone and related compounds exhibit properties that suggest potential utility in managing diabetes, primarily through the inhibition of key digestive enzymes and influencing cellular glucose metabolism.

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. mdpi.com Inhibiting this enzyme can slow the absorption of glucose and help manage postprandial hyperglycemia, a key concern in type 2 diabetes. mdpi.comnih.gov

Extracts from Boesenbergia rotunda, a natural source of pinostrobin, have shown strong inhibitory activity against α-glucosidase. Studies have identified that certain cyclohexenyl chalcones and biflavonoids (flavanone-coupled chalcones) isolated from this plant display significant α-glucosidase inhibition, with potencies many times higher than the standard drug, acarbose. While pinostrobin itself was found to be less active in this specific study, the broader family of related chalcones demonstrates potent inhibition, suggesting that derivatives of pinostrobin chalcone could be effective α-glucosidase inhibitors.

**Table 2: Alpha-Glucosidase Inhibitory Activity of Compounds from *Boesenbergia rotunda***

| Compound Type | Potency vs. Acarbose | Reference |

|---|---|---|

| Flavanone-coupled chalcones (9, 12, 13) | 3–10 times higher activity | |

| Prenylated chalcones (3, 4, 7) | Higher activity | |

| Acarbose (standard drug) | IC₅₀ 1.2 mM |

The regulation of glucose transport into cells is fundamental for maintaining blood glucose homeostasis. While some natural compounds are investigated for their ability to enhance glucose uptake as an antidiabetic mechanism, research on pinostrobin presents a more complex picture tied to its anti-adipogenic effects. In the context of differentiating 3T3-L1 preadipocytes, treatment with pinostrobin was associated with a decrease in glucose uptake. nih.gov This effect is consistent with its primary action of inhibiting adipogenesis, as developing fat cells require glucose for lipid synthesis. Therefore, by suppressing adipocyte maturation, pinostrobin indirectly reduces the glucose utilization of these cells. nih.gov

Exploration of Other Biological Activities (e.g., Neuroprotective Potential, Antimalarial Effects, Antiviral Properties)

Beyond metabolic regulation, pinostrobin chalcone and its derivatives have been investigated for a range of other preclinical biological activities.

Pinostrobin has demonstrated notable neuroprotective properties in various preclinical models. It has been shown to protect against chronic stress-induced cognitive impairment by reducing oxidative stress and neuronal damage in the hippocampus. wu.ac.th In models of Parkinson's disease, pinostrobin treatment attenuated the loss of dopaminergic neurons by activating the Nrf2/ARE signaling pathway, which plays a critical role in antioxidant defense. mdpi.com Furthermore, it has shown protective effects against β-amyloid-induced neurotoxicity, suggesting a potential role in mitigating processes associated with Alzheimer's disease. wu.ac.th The neuroprotective mechanisms are largely attributed to its antioxidant and anti-inflammatory activities. mdpi.comwu.ac.th

Chalcones as a class of compounds are widely explored for their antimalarial potential due to their simple structure and ease of synthesis. Various synthetic chalcone derivatives have shown significant efficacy in reducing parasitemia in mouse models of malaria. They have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. The mechanism of action for some chalcones is believed to involve the inhibition of hemozoin formation, a process essential for the parasite's survival. This body of research indicates that chalcone structures, such as that of pinostrobin chalcone, serve as a promising scaffold for the development of new antimalarial agents.

Pinostrobin and other chalcones have been identified as having broad-spectrum antiviral activity.

Human Coronavirus: Pinostrobin was found to inhibit the replication of human coronavirus HCoV-OC43. Its mechanism involves modulating the host's aryl hydrocarbon receptor (AHR)/cytochrome P450 (CYP) 1A1 pathway and interfering with lipid metabolism pathways that the virus exploits for replication.

Porcine Epidemic Diarrhea Virus (PEDV): Pinostrobin exhibited remarkable anti-PEDV activity, appearing to block the virus at the early stages of infection, possibly by targeting the viral fusion step.

Other Viruses: The chalcone scaffold has been shown to be effective against a variety of other viruses, with mechanisms that include disrupting different stages of the viral replication cycle and inhibiting viral enzymes.

Structure Activity Relationship Sar Studies and Lead Optimization of Pinostrobin Chalcone

Correlation of Specific Structural Features with Observed Biological Potency

The biological efficacy of pinostrobin (B192119) chalcone (B49325) derivatives is intricately linked to their structural architecture. The core chalcone structure, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of its bioactivity. botanyjournals.com Modifications to this basic framework have been shown to significantly influence the compound's potency against various biological targets.

Research has demonstrated that the substitution pattern on both the A and B rings of the chalcone backbone plays a crucial role. For instance, in the context of anticancer activity, the presence and position of hydroxyl and methoxy (B1213986) groups are critical. rsc.org Studies on chalcone derivatives targeting breast cancer cells have indicated that specific substitutions can enhance cytotoxic effects. researchgate.netjppres.com For example, the introduction of chloro- and bromo-substituents at the 4'-position of the B-ring in 2-hydroxy-4,6-dimethoxychalcone derivatives has been explored to modulate activity. ikm.org.my

Furthermore, the α,β-unsaturated ketone moiety is a significant feature, acting as a Michael acceptor, which can covalently interact with biological nucleophiles like cysteine residues in proteins. github.io This reactivity is believed to contribute to the mechanism of action for some of its biological effects. The planarity and conformational flexibility of the chalcone molecule also influence its ability to bind to target proteins.

Identification of Pharmacophoric Elements Critical for Activity

The chalcone scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. botanyjournals.comnih.gov Key pharmacophoric elements of pinostrobin chalcone and its derivatives often include:

The α,β-Unsaturated Carbonyl System: This reactive group is a crucial pharmacophore, participating in Michael addition reactions with biological targets. github.io

Aromatic Rings (A and B): These rings provide a scaffold for various substitutions that can modulate lipophilicity, electronic properties, and steric interactions, all of which are vital for receptor binding. mdpi.com

Hydroxy and Methoxy Groups: The placement of these groups on the aromatic rings significantly influences the compound's biological activity, including antioxidant and anticancer effects. rsc.org For example, in silico studies have predicted that chalcone derivatives can exhibit greater cytotoxicity against estrogen receptor alpha than the parent pinostrobin. ubaya.ac.idjppres.com

Strategies for Enhancing Biological Selectivity and Efficacy through Structural Modification

Several strategies have been employed to optimize the therapeutic potential of pinostrobin chalcone by enhancing its selectivity and efficacy. ekb.eg These approaches focus on modifying the lead compound to improve its pharmacological profile while minimizing off-target effects. ubaya.ac.id

One common strategy is molecular hybridization , where the chalcone scaffold is combined with other pharmacologically active moieties. researchgate.netmdpi.com For instance, creating hybrids of coumarin (B35378) and chalcone has been explored to develop novel compounds with potentially enhanced biological activities. researchgate.netresearchgate.net

Another approach involves the synthesis of derivatives with altered substitution patterns. ikm.org.my This can involve the introduction of different functional groups, such as halogens or alkyl chains, to the aromatic rings to fine-tune the electronic and steric properties of the molecule. ikm.org.my For example, the synthesis of bis-2-chlorobenzyloxychalcone and bis-3-chlorobenzyloxychalcone from pinostrobin was performed to evaluate their cytotoxic activity. ubaya.ac.idjppres.com While in vitro tests showed these specific compounds to be less potent than the reference drug tamoxifen, such studies are crucial for understanding the SAR. ubaya.ac.idjppres.com

Lead optimization also focuses on improving the pharmacokinetic properties of the chalcone derivatives. mdpi.com This can involve modifications to enhance bioavailability and metabolic stability, which are often limitations for naturally occurring flavonoids. ikm.org.mymdpi.com The ultimate goal of these structural modifications is to develop drug candidates with improved efficacy and a better safety profile. ekb.eg

Enzymatic Biotransformation and Metabolic Studies Involving Pinostrobin Chalcone

Role of Specific Enzymes in Pinostrobin (B192119) Chalcone (B49325) Conversion (e.g., Prenyltransferase BrPT2 from Boesenbergia rotunda)

Research into the enzymatic conversion of pinostrobin chalcone has identified specific enzymes that play a key role in its transformation. A notable example is the prenyltransferase BrPT2, isolated from the medicinal ginger Boesenbergia rotunda. dntb.gov.uapeerj.comnih.gov Prenyltransferases are typically responsible for catalyzing the attachment of a prenyl group to a molecule, a process known as prenylation.

In a study designed to investigate flavonoid production, a putative prenyltransferase gene, designated BrPT2, was isolated from B. rotunda. peerj.comnih.gov This gene was cloned and expressed in B. rotunda cell suspension cultures. When these genetically modified cells were supplied with pinostrobin chalcone as a substrate, the expected outcome was the synthesis of prenylated flavonoids. dntb.gov.uapeerj.comnih.govnih.gov However, analysis by liquid chromatography-mass spectrometry did not detect any of the targeted prenylated products. dntb.gov.uanih.govnih.gov

Instead, the study revealed that the BrPT2-expressing cells accumulated significantly higher amounts of other non-prenylated flavonoids, including pinostrobin, alpinetin, pinocembrin, and naringenin, compared to the wild-type cells. nih.govnih.gov Further in-vitro assays confirmed these findings, demonstrating that the presence of the BrPT2 protein substantially accelerated the conversion of pinostrobin chalcone into pinostrobin. dntb.gov.uapeerj.comnih.gov This suggests that while BrPT2 was identified based on its homology to prenyltransferases, its primary role in this context was to facilitate the cyclization of the chalcone into its corresponding flavanone (B1672756), pinostrobin. nih.gov

Table 1: Flavonoid Accumulation in BrPT2-Expressing B. rotunda Cells vs. Wild Type This table summarizes the comparative yield of flavonoids when BrPT2-expressing cells were fed with pinostrobin chalcone, demonstrating the enzyme's effect on biotransformation.

| Flavonoid | Relative Accumulation in BrPT2-Expressing Cells (Compared to Wild Type) |

| Pinostrobin | Higher |

| Alpinetin | Higher |

| Pinocembrin | Higher |

| Naringenin | Higher |

| Prenylated Flavonoids | Not Detected |

Future Directions and Research Perspectives for Pinostrobin Chalcone

Advanced Development of Novel Pinostrobin (B192119) Chalcone (B49325) Derivatives and Analogues

The chemical scaffold of pinostrobin chalcone offers a versatile platform for the synthesis of novel derivatives and analogues with enhanced biological activities and improved pharmacokinetic profiles. The simplicity of its core structure allows for a multitude of substitutions, enabling the exploration of structure-activity relationships (SAR).

One promising approach involves the creation of hybrid molecules that combine the pinostrobin chalcone moiety with other pharmacologically active scaffolds. For instance, the synthesis of coumarin-chalcone hybrids linked by a triazole ring has been explored, aiming to develop novel agents with potential anticancer and antimalarial properties researchgate.net. Similarly, the introduction of aminoalkylated groups to the chalcone structure has been shown to significantly improve antimalarial activity compared to the parent chalcone japsonline.com.

The Claisen-Schmidt condensation is a commonly employed method for the synthesis of chalcone derivatives, involving the reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) japsonline.comresearchgate.netsphinxsai.com. This straightforward synthetic route facilitates the generation of a diverse library of pinostrobin chalcone analogues with various substituents on both aromatic rings.

| Derivative Type | Synthetic Strategy | Potential Therapeutic Application |

| Coumarin-Chalcone Hybrids | Click chemistry (Cu-catalyzed 1,3-dipolar cycloaddition) | Anticancer, Antimalarial |

| Aminoalkylated Chalcones | Mannich reaction | Antimalarial |

| Bis-Chalcone Derivatives | Claisen-Schmidt condensation | Anticancer (Breast Cancer) |

| Prenylated Chalcone Derivatives | Prenylation reaction | Antibacterial |

Structure-activity relationship studies are crucial in guiding the design of more potent and selective analogues. For example, research on various chalcone derivatives has indicated that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a significant role in their cytotoxic and anti-inflammatory activities nih.govmdpi.com. The symmetrical substitution pattern on both aromatic rings of chalcones has been suggested to improve their biological efficacy researchgate.net.

In-Depth Mechanistic Investigations into Complex Biological Pathways

A deeper understanding of the molecular mechanisms underlying the biological effects of pinostrobin chalcone is essential for its development as a therapeutic agent. Future research will focus on elucidating its interactions with specific cellular targets and its modulation of complex signaling pathways.

Pinostrobin and its chalcone form have been shown to influence a variety of cellular processes. In the context of cancer, pinostrobin has been found to induce apoptosis and promote cell cycle arrest nih.govnih.gov. Mechanistic studies have pointed to its ability to interact with proteins from the Bcl-2 family, which are key regulators of apoptosis nih.gov. Furthermore, some chalcone derivatives have been identified as microtubule destabilizing agents, binding to the colchicine site of tubulin and thereby inhibiting cell proliferation nih.gov.

In the field of melanogenesis, pinostrobin has been shown to stimulate melanin synthesis by upregulating key melanogenic enzymes and the microphthalmia-associated transcription factor (MITF) mdpi.comnih.govnih.gov. This effect is mediated through the activation of the cAMP/PKA and p38 MAPK signaling pathways mdpi.comnih.govnih.gov. These findings suggest a potential application for pinostrobin chalcone in treating depigmentation disorders.

| Biological Process | Signaling Pathway | Key Molecular Targets |

| Apoptosis (in cancer) | Mitochondrial Pathway | Bcl-2 family proteins, Caspases |

| Cell Cycle Arrest (in cancer) | G2/M phase arrest | Tubulin |

| Melanogenesis | cAMP/PKA, p38 MAPK | MITF, Tyrosinase, TRP-1 |

| Inflammation | NF-κB | IKK |

Future investigations will likely employ advanced techniques such as proteomics, transcriptomics, and metabolomics to obtain a comprehensive view of the cellular response to pinostrobin chalcone treatment. These studies will help to identify novel molecular targets and signaling cascades, providing a more complete picture of its mechanism of action.

Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery Pipelines

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the drug discovery process for pinostrobin chalcone and its derivatives. These in silico approaches can significantly accelerate the identification and optimization of lead compounds by predicting their biological activities and molecular interactions.

Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method has been applied to pinostrobin chalcone and its analogues to explore their interactions with various targets, including estrogen receptor alpha (ER-α) in breast cancer, the plant membrane protein BrPT2, and enzymes involved in malarial parasites researchgate.netresearchgate.netubaya.ac.id. Such studies provide valuable insights into the molecular basis of their activity and can guide the design of more potent inhibitors.

Quantitative structure-activity relationship (QSAR) models and machine learning algorithms are being employed to develop predictive models for the biological activity of chalcone derivatives. These models can be trained on existing datasets of chalcone compounds with known activities to identify key structural features that contribute to their therapeutic effects nih.gov. This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing.

Exploration of Additional Therapeutic Applications and Biological Targets

While the anticancer and anti-inflammatory properties of pinostrobin chalcone are well-documented, ongoing research is uncovering a broader range of potential therapeutic applications. The exploration of novel biological targets is a key aspect of this endeavor.

Recent studies have highlighted the potential of pinostrobin chalcone in the treatment of metabolic disorders. It has been shown to inhibit adipogenesis in 3T3-L1 cells, suggesting a possible role in combating obesity chemfaces.com. The compound acts as a potent inhibitor of triglyceride accumulation by reducing the expression of lipogenic enzymes chemfaces.com.

Furthermore, pinostrobin has been identified as a potential N-cadherin inhibitor, which could suppress the epithelial-mesenchymal transition (EMT) driven metastasis in breast cancer nih.gov. This opens up a new avenue for the development of anti-metastatic therapies based on the pinostrobin chalcone scaffold.

The search for novel molecular targets for chalcone derivatives is an active area of research. For instance, the protein-protein interaction between ELF3 and MED23 has been proposed as a therapeutic target in HER2-overexpressing cancers, with chalcone derivatives being evaluated as potential inhibitors elifesciences.org. Additionally, in the context of viral diseases, chalcones have been investigated for their ability to inhibit viral proteases and modulate host-based antiviral targets mdpi.com.

常见问题

Q. What are the key chemical and structural characteristics of pinostrobin chalcone, and how are they validated in experimental settings?

Pinostrobin chalcone (C₁₆H₁₄O₄, CAS 18956-15-5) is a chalcone derivative with a defined IUPAC name: (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one. Its structure is confirmed via spectroscopic methods (e.g., NMR, MS) and cross-referenced with databases like SciFinder Scholar . Validation includes comparing experimental melting points (predicted: 521.1±50.0°C) and density (1.282±0.06 g/cm³) with literature values . Researchers must ensure purity through HPLC and document solvent compatibility (e.g., solubility in chloroform/methanol) .

Q. What methodologies are recommended for assessing pinostrobin chalcone’s cytotoxic effects in cancer cell lines?

Cytotoxicity is typically evaluated using IC₅₀ assays across human cancer cell lines (e.g., KB, MCF7, Caski). For example, IC₅₀ values of 6.2–7.7 µg/mL were reported using MTT or similar viability assays . Experimental design should include controls for cell viability (e.g., untreated cells) and standardized culture conditions to minimize variability. Dose-response curves and triplicate replicates are critical for reliability .

Q. How can researchers synthesize pinostrobin chalcone, and what challenges arise during purification?

Synthesis often involves Claisen-Schmidt condensation between appropriate ketones and aldehydes. Post-reaction, purification via column chromatography or recrystallization is required. Challenges include isolating the chalcone from byproducts (e.g., unreacted precursors) and verifying structure via melting point comparison and spectral data . Researchers should document reaction yields and purity thresholds (e.g., ≥95% by HPLC) .

Advanced Research Questions

Q. How can contradictory data on pinostrobin chalcone’s bioactivity (e.g., anti-obesity vs. cytotoxic effects) be reconciled?

Discrepancies may arise from cell-type specificity or concentration-dependent effects. For instance, pinostrobin chalcone inhibits triglyceride accumulation in 3T3-L1 adipocytes at non-cytotoxic doses (e.g., 10–20 µM) but shows cytotoxicity in cancer cells at higher concentrations . Researchers should design dose-ranging studies and contextualize findings using pathway analysis (e.g., PPARγ vs. apoptosis pathways) .

Q. What experimental strategies optimize the study of pinostrobin chalcone’s molecular targets in lipid metabolism?

Advanced approaches include:

- Gene expression profiling : qRT-PCR to quantify changes in adipogenic markers (e.g., C/EBPα, SREBP1c) .

- Protein-level validation : Western blotting for PPARγ2 and FAS .

- Knockdown/overexpression models : CRISPR/Cas9-modified cell lines to confirm target relevance. Researchers must account for off-target effects by including multiple controls and orthogonal assays (e.g., siRNA silencing) .

Q. How can the PICOS framework improve literature reviews on pinostrobin chalcone’s therapeutic potential?

The PICOS (Population, Intervention, Comparison, Outcome, Study Design) framework ensures systematic literature searches. For example:

- Population : 3T3-L1 adipocytes or specific cancer cell lines.

- Intervention : Dose-dependent chalcone treatment.

- Comparison : Untreated cells or reference inhibitors (e.g., berberine).

- Outcome : Lipid accumulation inhibition (IC₅₀) or apoptosis induction.

- Study Design : In vitro assays, randomized triplicates. This method reduces bias and enhances reproducibility when using databases like PubMed or SciFinder .

Q. What statistical tools are appropriate for analyzing dose-response relationships in pinostrobin chalcone studies?

Non-linear regression models (e.g., GraphPad Prism) are standard for IC₅₀ calculations. For gene expression data, ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences. Researchers should report effect sizes, confidence intervals, and p-values to address variability in biological replicates .

Methodological Considerations

Q. How should researchers address variability in bioactivity assays across laboratories?

Standardize protocols for cell culture (e.g., passage number, serum batch), compound preparation (e.g., DMSO concentration ≤0.1%), and assay conditions (e.g., incubation time/temperature). Inter-lab comparisons using reference compounds (e.g., doxorubicin for cytotoxicity) improve cross-study reliability .

Q. What are best practices for validating chalcone purity and stability in long-term studies?

- Purity : Periodic HPLC analysis (e.g., monthly) for degradation products.

- Stability : Store at -20°C (powder) or -80°C (solution) with desiccants .

- Solubility : Pre-test in assay buffers to avoid precipitation .

Q. How can mechanistic studies differentiate between direct and indirect effects of pinostrobin chalcone?

Use time-course experiments to track early vs. late molecular events (e.g., ROS generation within hours vs. gene expression changes over days). Combine with pathway-specific inhibitors (e.g., PPARγ antagonists) to isolate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。